2-Methoxyresorcinol

Description

Structure

3D Structure

Properties

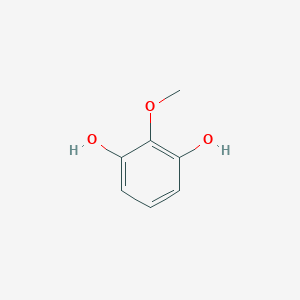

IUPAC Name |

2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYYAIBEHOEZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183520 | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29267-67-2 | |

| Record name | 2-Methoxyresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-METHYLPYROGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyresorcinol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Methoxyresorcinol, a versatile aromatic compound with significant applications in the pharmaceutical, cosmetic, and materials science industries. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis methodologies, reactivity, and diverse applications of this important molecule.

Introduction to this compound

This compound, systematically known as 2-methoxybenzene-1,3-diol, is a derivative of resorcinol. Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a methoxy group at position 2.[1][2] This arrangement of functional groups imparts a unique combination of properties, including antioxidant and antimicrobial activities, and makes it a valuable intermediate in organic synthesis.[3] The presence of both hydroxyl and methoxy groups influences its solubility, reactivity, and biological activity, with the methoxy group enhancing its lipophilicity.[3]

Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is crucial in research and development. This compound is known by several names and is registered under various chemical identifiers.

| Identifier Type | Identifier |

| IUPAC Name | 2-methoxybenzene-1,3-diol[1][2] |

| CAS Number | 29267-67-2[1][2] |

| Molecular Formula | C₇H₈O₃[1][2] |

| Molecular Weight | 140.14 g/mol [1][2] |

| InChI | InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3[1][2] |

| InChIKey | QFYYAIBEHOEZKC-UHFFFAOYSA-N[1][2] |

| SMILES | COC1=C(C=CC=C1O)O[1][2] |

| EC Number | 249-542-1[2] |

| UNII | 3UW7031F6P[2] |

Common Synonyms:

-

2,6-Dihydroxyanisole[5]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application and handling. It typically appears as a white to off-white crystalline solid.[3]

| Property | Value | Source |

| Melting Point | 82-88 °C | [7][8] |

| Boiling Point | 196.62 °C (rough estimate) | [8] |

| Solubility | Soluble in organic solvents, with limited solubility in water. Slightly soluble in Chloroform and Methanol. | [3][8] |

| pKa | 9.45 ± 0.10 (Predicted) | [8] |

| Appearance | White to off-white crystalline solid | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale, purity, and available starting materials.

Methylation of Resorcinol

A common laboratory-scale synthesis involves the direct methylation of resorcinol. This reaction typically employs a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[1]

Synthesis via 5-Bromo-2-methoxyresorcinol Intermediate

A more advanced and regioselective method involves the use of a 5-bromo-2-methoxyresorcinol intermediate.[1] This approach offers greater control over the substitution pattern on the aromatic ring. The subsequent debromination of this intermediate can be achieved through methods like catalytic hydrogenation.[1]

Zinc Dichloride-Mediated Reactions

Catalytic methods utilizing Lewis acids like zinc dichloride can enhance the reactivity and selectivity of the synthesis.[1] These reactions often involve the treatment of resorcinol derivatives with methylating agents in the presence of catalytic amounts of zinc dichloride.[1]

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Methylation of Resorcinol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

Resorcinol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve resorcinol in a solution of sodium hydroxide in deionized water.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dimethyl sulfate to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with hydrochloric acid to a neutral pH.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Chemical Reactions and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the two hydroxyl groups and the methoxy group on the electron-rich aromatic ring.

-

Oxidation: The hydroxyl groups make the molecule susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives.[1]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.[1]

-

Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form a variety of more complex molecules.[1]

-

Chelation: The presence of adjacent hydroxyl and methoxy groups allows for the chelation of metal ions, a property that is being explored in materials science for the development of metal-organic frameworks (MOFs).[1]

Applications

The unique structural features of this compound have led to its application in several fields:

-

Pharmaceuticals: Its antioxidant and anti-inflammatory properties are of interest in the development of drugs targeting conditions related to oxidative stress.[1] It has also been investigated for its potential to inhibit the growth of tumor cells.

-

Cosmetics: In the cosmetics industry, this compound is utilized for its skin-lightening effects, potentially through the inhibition of the enzyme tyrosinase, which is involved in melanin production.[3] It also serves as an antioxidant agent in cosmetic formulations.[1]

-

Organic Synthesis: It is a valuable building block in organic synthesis for the creation of more complex molecules.[1]

-

Materials Science: Its ability to chelate metal ions is being explored for the development of novel materials such as metal-organic frameworks.[1]

Analytical Methods

The analysis and purification of this compound are critical for its use in research and commercial applications.

Spectroscopic Analysis

-

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for the identification and quantification of this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Chromatographic Separation and Purification

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, quantification, and purification of this compound and related compounds.

-

Gas Chromatography (GC): GC can be employed for the analysis of this compound, often in combination with mass spectrometry.

-

Recrystallization: Recrystallization is a common method for the purification of solid this compound. The choice of solvent is crucial and can be determined based on the solubility data. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Conclusion

This compound is a multifunctional aromatic compound with a growing number of applications in diverse scientific and industrial fields. Its unique combination of hydroxyl and methoxy functional groups provides a platform for a wide range of chemical transformations and imparts valuable biological activities. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of new pharmaceuticals, cosmetics, and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Buy this compound | 29267-67-2 [smolecule.com]

- 2. This compound | C7H8O3 | CID 121805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 29267-67-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of 2-methylresorcinol by stepwise method | Semantic Scholar [semanticscholar.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 29267-67-2 [chemicalbook.com]

A Technical Guide to the Physical Characterization of 2,6-Dihydroxyanisole and Its Analogues

Introduction

2,6-Dihydroxyanisole, a substituted phenolic compound, represents a class of molecules with significant potential in organic synthesis, medicinal chemistry, and materials science. As a derivative of resorcinol, its structural arrangement—featuring both hydroxyl and methoxy functional groups on an aromatic ring—imparts unique electronic and hydrogen-bonding characteristics. These attributes are critical determinants of its physical properties, which in turn govern its reactivity, bioavailability, and formulation feasibility.

This guide provides an in-depth exploration of the essential physical characteristics of aromatic ether-phenols, with a specific focus on the methodologies required for their accurate determination. Due to the limited availability of consolidated experimental data for 2,6-dihydroxyanisole in public databases, we will leverage data from its close structural analogue, 2,6-dimethoxyphenol , to provide illustrative quantitative values. This approach allows us to present a robust framework for the characterization of this class of compounds, grounded in established analytical techniques and expert interpretation. The protocols and principles detailed herein are designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to characterize such molecules.

Core Physicochemical Properties: An Illustrative Overview

The physical state, thermal behavior, and solubility of a compound are foundational parameters in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and potential delivery mechanisms in pharmaceutical applications. The following table summarizes the key physical properties for the structural analogue 2,6-dimethoxyphenol, which serves as a reliable proxy for estimating the characteristics of 2,6-dihydroxyanisole.

Table 1: Summary of Physical Properties for 2,6-Dimethoxyphenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | Off-white to tan crystalline solid | [1] |

| Melting Point | 50 - 57 °C | [1][2][3] |

| Boiling Point | 261 - 262 °C (at 760 mmHg) | [1][4] |

| Flash Point | 140 °C (284 °F) - closed cup | [1][3][4] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | [1] |

| Density | ~1.16 g/cm³ (at 60 °C) | [1] |

Spectroscopic Profile: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For aromatic compounds like 2,6-dihydroxyanisole, UV-Vis spectroscopy reveals electronic transitions within the conjugated π-system of the benzene ring.[5] Benzene and its derivatives typically exhibit characteristic absorption bands.[6][7] The primary bands, associated with π→π* transitions, are often intense and appear at lower wavelengths (around 180-205 nm), while a less intense secondary band appears in the 255-275 nm range.[5][8] The presence of hydroxyl and methoxy substituents (auxochromes) can cause a bathochromic shift (a shift to longer wavelengths) of these bands.[7] The UV spectrum is a key fingerprint for confirming the presence of the aromatic chromophore. For instance, the UV spectrum of Butylated Hydroxyanisole (BHA), a related compound, shows a maximum absorption at 290 nm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,6-dihydroxyanisole, the spectrum would be expected to show several characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): A peak typically appearing just above 3000 cm⁻¹.[5]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ from the methoxy group.

-

C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region, which are diagnostic for the aromatic ring.[5]

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the ether and phenol C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum would reveal distinct signals for each type of proton. Aromatic protons typically resonate in the 6.5-8.0 ppm range.[5] The exact chemical shifts and splitting patterns would confirm the 1,2,6-substitution pattern on the benzene ring. Signals for the hydroxyl proton (variable chemical shift) and the methoxy protons (a singlet, typically around 3.8 ppm) would also be present.

-

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule, with aromatic carbons appearing in the 110-160 ppm range.

Experimental Determination of Physical Properties

The trustworthiness of any research relies on robust and reproducible experimental data. The following sections provide detailed, self-validating protocols for determining the key physical properties of a crystalline phenolic compound like 2,6-dihydroxyanisole.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] For determining a melting point, it offers higher accuracy and more information than the traditional capillary method. The resulting thermogram provides the transition midpoint (Tₘ), which is the temperature at which 50% of the material has melted, and the enthalpy of fusion (ΔH), which is the energy required for the transition.[11] The sharpness of the melting peak is a strong indicator of sample purity; impurities will typically broaden the peak and lower the melting point.[12]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2,6-dihydroxyanisole into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.[10]

-

Parameter Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the starting temperature to a value well below the expected melting point (e.g., 25 °C).[3]

-

Set the ending temperature to a value well above the expected melting point (e.g., 100 °C).

-

Program a linear heating ramp (scan rate), typically 10 °C/min.

-

Use an inert purge gas (e.g., nitrogen) to prevent oxidative degradation during heating.

-

-

Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow into the sample versus the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature or the peak maximum of the endothermic event. The area under the peak is integrated to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination via Capillary Method (Thiele Tube)

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13] For small sample quantities, the capillary method offers a reliable and material-sparing approach.[14] This technique involves heating the sample alongside an inverted capillary tube. As the temperature rises, air trapped in the capillary expands and escapes. When the heating is stopped, the sample cools, and the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary has become equal to the external pressure. This temperature is the boiling point.[13] It is crucial to record the barometric pressure, as the boiling point is pressure-dependent.[1]

Protocol:

-

Apparatus Assembly:

-

Attach a small test tube containing 0.5-1 mL of the 2,6-dihydroxyanisole sample to a thermometer using a rubber band or wire.

-

Seal one end of a capillary tube using a flame.

-

Place the capillary tube (sealed end up) into the sample test tube.

-

-

Heating:

-

Insert the thermometer and sample assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[14]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner.[14] This design promotes uniform heating via convection.

-

-

Observation:

-

Observe the inverted capillary tube. As the liquid heats, a stream of air bubbles will emerge from the open end of the capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling just ceases and the liquid begins to be drawn up into the capillary tube.[14]

-

Record this temperature. For accuracy, repeat the determination.

-

Caption: Experimental Setup for Boiling Point Determination.

UV-Vis Spectroscopic Analysis

Expertise & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule.[8] For quantitative analysis, it is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. A proper choice of solvent is critical; the solvent must be transparent (i.e., not absorb) in the wavelength range of interest.[6]

Protocol:

-

Solvent Selection: Choose a high-purity UV-grade solvent in which 2,6-dihydroxyanisole is soluble and that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or hexane).

-

Preparation of Stock Solution: Accurately weigh a small amount of 2,6-dihydroxyanisole and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for an aromatic compound).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent. This will be used as the blank or reference.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the sample measurement to correct for any absorbance from the solvent or cuvette.[6]

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

The absorbance value at λₘₐₓ can be used for quantitative analysis if a calibration curve has been prepared.

-

Caption: Principle of UV-Vis Spectroscopy for Aromatic Compounds.

Safety and Handling

As a phenolic compound, 2,6-dihydroxyanisole should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for related chemicals like Butylated Hydroxyanisole (BHA) should be followed.[8][15]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The comprehensive physical characterization of 2,6-dihydroxyanisole is essential for its successful application in scientific research and development. While direct experimental data for this specific molecule is sparse, a robust analytical framework can be established by applying fundamental techniques such as Differential Scanning Calorimetry, capillary boiling point determination, and various spectroscopic methods (UV-Vis, IR, NMR). By using data from close structural analogues like 2,6-dimethoxyphenol as a guide, researchers can effectively predict, measure, and interpret the physical properties that define the behavior of this important class of phenolic compounds. The detailed protocols provided in this guide serve as a self-validating system to ensure the generation of accurate and reliable data, upholding the principles of scientific integrity.

References

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethoxyphenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated UV/Vis spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubChem. (n.d.). 2-tert-Butyl-4-hydroxyanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra for BHA solutions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compounds 2-6. Retrieved from [Link]

-

NIST. (n.d.). Butylated hydroxyanisol (bha). Retrieved from [Link]

-

NIH. (n.d.). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

PubChem. (n.d.). Butylated Hydroxyanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxypseudooxynicotine. Retrieved from [Link]

-

Loba Chemie. (2023, May 23). BUTYLATED HYDROXYANISOLE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of 25 μM of compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical UV-Visible spectrum of BHT. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of butylated hydroxytoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]

- 3. 2,6-dimethoxyphenol, 91-10-1 [thegoodscentscompany.com]

- 4. fishersci.com [fishersci.com]

- 5. Dibutylated Hydroxyanisole-d20 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Resorcinol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Resorcinol - Wikipedia [en.wikipedia.org]

- 12. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenol, 2,6-dimethoxy- (CAS 91-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. resorcinol monomethyl ether [stenutz.eu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Pyrogallol-2-Methyl Ether: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrogallol-2-methyl ether, known systematically as 2-methoxybenzene-1,3-diol or 2,6-dihydroxyanisole, is a fascinating phenolic compound with a rich, albeit less documented, history intertwined with the broader exploration of pyrogallol chemistry. This guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and evolving applications, particularly within the realms of pharmaceutical research and development. By synthesizing historical accounts with modern synthetic protocols and mechanistic insights, this document serves as an essential resource for professionals seeking to leverage the unique properties of this versatile molecule.

Historical Context and Discovery

The story of pyrogallol-2-methyl ether begins with its parent compound, pyrogallol. First isolated in 1786 by the Swedish chemist Carl Wilhelm Scheele through the thermal decarboxylation of gallic acid, pyrogallol quickly became a subject of intense scientific curiosity.[1] Its potent reducing properties led to its early adoption as a photographic developer.[2]

The journey to isolating and identifying its various methylated derivatives, including the 2-methyl ether, is not marked by a single, celebrated discovery but rather by the gradual advancement of organic synthesis and analytical techniques in the 19th and early 20th centuries. The selective methylation of polyhydroxy phenols like pyrogallol presented a significant challenge to early organic chemists. The development of methylating agents such as dimethyl sulfate and methyl iodide, coupled with an evolving understanding of reaction kinetics and directing group effects, paved the way for the synthesis of specific isomers like pyrogallol-2-methyl ether.

While the precise first synthesis is not prominently documented, its existence is a testament to the systematic exploration of pyrogallol's reactivity and the quest for novel chemical entities with tailored properties.

Synthesis and Manufacturing

The synthesis of pyrogallol-2-methyl ether can be approached through several strategic pathways, primarily involving the selective methylation of pyrogallol or the demethylation of more substituted precursors.

Selective Methylation of Pyrogallol

The direct methylation of pyrogallol typically yields a mixture of the 1- and 2-mono-methyl ethers, as well as di- and tri-methylated products. Achieving selectivity for the 2-position requires careful control of reaction conditions and often involves the use of protecting groups or specialized methylating agents.

Enzymatic Methylation: A promising avenue for achieving high regioselectivity is through enzymatic catalysis. O-methyltransferases (OMTs) are enzymes capable of catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. Specific OMTs have been identified that can methylate pyrogallol and its derivatives, offering a green and highly selective synthetic route.[3][4]

Demethylation of Polymethylated Precursors

An alternative strategy involves the synthesis of a more readily available, fully or partially methylated precursor, followed by selective demethylation. For instance, 1,2,3-trimethoxybenzene can be synthesized and then subjected to controlled demethylation to yield pyrogallol-2-methyl ether.[5] This approach often provides better control over the final product distribution.

Experimental Protocol: Demethylation of 1,2,3-Trimethoxybenzene

This protocol outlines a general procedure for the demethylation of 1,2,3-trimethoxybenzene to pyrogallol, which can be adapted to favor the formation of the monomethyl ether under controlled conditions.

Materials:

-

1,2,3-trimethoxybenzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3-trimethoxybenzene in dichloromethane.

-

Cool the solution in an ice bath and slowly add aluminum chloride in portions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding dilute hydrochloric acid.

-

Separate the organic layer and wash it with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization to isolate pyrogallol-2-methyl ether.

Causality behind Experimental Choices:

-

Aluminum chloride: A strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl group.

-

Dichloromethane: An inert solvent that is suitable for Friedel-Crafts type reactions.

-

Acidic workup: To neutralize the aluminum salts and separate them from the organic product.

-

Bicarbonate wash: To remove any remaining acidic impurities.

Synthesis from Substituted Precursors

Another approach involves starting with a molecule that already contains the desired methoxy group at the 2-position and then introducing the hydroxyl groups. For example, the synthesis could start from 2-methoxyphenol, which is then subjected to reactions to introduce hydroxyl groups at the 1 and 3 positions.

Physicochemical Properties and Data

| Property | Value | Source |

| IUPAC Name | 2-methoxybenzene-1,3-diol | [6] |

| Synonyms | 2,6-dihydroxyanisole, Pyrogallol-2-methyl ether, 2-O-methylpyrogallol | [6] |

| CAS Number | 29267-67-2 | [6][7] |

| Molecular Formula | C₇H₈O₃ | [6][7] |

| Molecular Weight | 140.14 g/mol | [6] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Solubility | Expected to be soluble in polar organic solvents |

Applications in Research and Drug Development

Pyrogallol-2-methyl ether, and pyrogallol derivatives in general, are of significant interest to the pharmaceutical industry due to their antioxidant, anti-inflammatory, and anticancer properties.[8] The presence of the methoxy group in the 2-position can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to the parent pyrogallol.

Potential Therapeutic Areas:

-

Oncology: The ability of pyrogallol derivatives to induce apoptosis in cancer cells makes them attractive candidates for the development of new anticancer agents.[8]

-

Neurodegenerative Diseases: The antioxidant properties of these compounds suggest a potential role in combating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Inflammatory Disorders: By scavenging reactive oxygen species, pyrogallol-2-methyl ether could help to mitigate the inflammatory cascade in various diseases.

Signaling Pathways and Mechanism of Action

The biological activity of pyrogallol-2-methyl ether is likely mediated through its ability to modulate various signaling pathways, primarily due to its antioxidant and pro-oxidant capabilities.

Redox Cycling and ROS Generation: In biological systems, pyrogallol derivatives can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. While high levels of ROS can be cytotoxic, controlled generation can trigger signaling pathways involved in apoptosis and cell cycle arrest.

Diagram of Potential Redox Cycling of Pyrogallol-2-Methyl Ether:

Sources

- 1. Pyrogallol [drugfuture.com]

- 2. Pyrogallol - Wikipedia [en.wikipedia.org]

- 3. Cloning and characterization of a novel O-methyltransferase from Flammulina velutipes that catalyzes methylation of pyrocatechol and pyrogallol structures in polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enzymic methylation of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103755529A - Method for preparing pyrogallol and phloroglucinol - Google Patents [patents.google.com]

- 6. 2-Methoxyresorcinol | C7H8O3 | CID 121805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobchem.com [aobchem.com]

- 8. Pyrogallol: A Multifaceted Chemical Compound_Chemicalbook [chemicalbook.com]

The Biosynthesis of 2-Methoxyresorcinol: A Technical Guide for Researchers

Introduction: The Significance of 2-Methoxyresorcinol

This compound, a substituted aromatic phenol, is a molecule of growing interest within the scientific community.[1] Structurally, it is a derivative of resorcinol with a methoxy group at the second position of the benzene ring.[1] This compound and its related resorcinolic structures are recognized for their potential applications in the pharmaceutical and cosmetic industries, exhibiting a range of biological activities, including antioxidant properties.[1] Understanding the biosynthetic origins of this compound is paramount for its potential biotechnological production and the development of novel derivatives. This guide provides a comprehensive overview of the known and proposed biosynthetic pathways leading to this compound, with a focus on the key enzymatic players and the experimental methodologies used to elucidate these complex natural processes.

Part 1: The Divergent Biosynthetic Routes to this compound

Nature has evolved distinct strategies for the synthesis of the resorcinol scaffold and its subsequent modification to yield this compound. The two primary pathways proposed are the Phenylpropanoid Pathway, predominantly in plants, and the Polyketide Pathway, which is common in microorganisms.

The Phenylpropanoid Pathway in Plants

In plant systems, such as Peltophorum africanum, the biosynthesis of this compound is believed to proceed via the well-established phenylpropanoid pathway.[1][2] This pathway utilizes aromatic amino acids generated from the shikimate pathway as its foundational precursors.[1]

The key stages of this proposed pathway are:

-

Shikimate Pathway: This central metabolic route in plants and microorganisms produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. For the biosynthesis of many phenolic compounds, phenylalanine is the primary precursor.

-

Deamination: Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.

-

Hydroxylation: A series of enzymatic hydroxylations of the cinnamic acid core leads to the formation of dihydroxybenzoic acid precursors.[1]

-

Decarboxylation: The dihydroxybenzoic acid intermediate is then decarboxylated to form resorcinol (1,3-dihydroxybenzene).

-

O-Methylation: The final step is a position-specific methylation of the hydroxyl group at the C2 position of the resorcinol ring, catalyzed by an O-methyltransferase (OMT), to produce this compound.[1]

Caption: Proposed Phenylpropanoid Pathway to this compound in Plants.

The Polyketide Pathway in Microorganisms

In contrast to the plant pathway, microorganisms are thought to utilize the polyketide synthesis machinery to construct the resorcinol ring.[1][3] This pathway is characterized by the sequential condensation of small carboxylic acid units, typically malonyl-CoA.[4][5]

The proposed steps in the polyketide pathway are:

-

Precursor Formation: The biosynthesis initiates with the loading of a starter unit, often an acyl-CoA, onto a polyketide synthase (PKS).

-

Chain Elongation: The starter unit is then extended through successive decarboxylative condensations with malonyl-CoA extender units.[3][4]

-

Cyclization: The resulting polyketide chain undergoes an intramolecular cyclization to form an aromatic ring, in this case, a resorcinol or resorcylic acid derivative.[3] Type III polyketide synthases are particularly important in this cyclization step to produce various phenolic lipids.[6]

-

O-Methylation: Similar to the phenylpropanoid pathway, the final step involves the methylation of a hydroxyl group on the resorcinol ring by a specific O-methyltransferase to yield this compound. In some cases, methylation may be coupled with decarboxylation.[7]

Caption: Proposed Polyketide Pathway to this compound in Microorganisms.

Part 2: Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes. The two most critical enzyme classes are the Polyketide Synthases (PKSs) for the formation of the resorcinol core in microorganisms, and the O-Methyltransferases (OMTs) for the final methoxy group addition in both pathways.

Polyketide Synthases (PKSs)

Polyketide synthases are a diverse family of enzymes responsible for the biosynthesis of a vast array of natural products.[4][5] They are broadly classified into Type I, Type II, and Type III PKSs.[4][8] For the synthesis of the resorcinol scaffold, Type III PKSs are of particular interest.[4][7] These enzymes are typically smaller and structurally simpler than their Type I and Type II counterparts. They function as homodimers and catalyze the iterative condensation of malonyl-CoA units to a starter CoA-thioester, followed by cyclization to generate aromatic compounds.[4]

Alkylresorcinol synthases, a subclass of Type III PKSs, have been identified in both bacteria and plants and are responsible for producing 5-alkylresorcinols.[6] It is highly probable that a related Type III PKS is involved in the formation of the resorcinol precursor to this compound.

O-Methyltransferases (OMTs)

The final, and often diversifying, step in the biosynthesis of this compound is the methylation of a hydroxyl group on the resorcinol ring. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[7] These enzymes exhibit a high degree of regioselectivity, ensuring the methylation occurs at the correct position on the aromatic ring.

An illustrative example is the O-methyltransferase SrsB from Streptomyces griseus, which is involved in the biosynthesis of phenolic lipids.[7] SrsB uniquely catalyzes a decarboxylative O-methylation of an alkylresorcylic acid to produce an alkylresorcinol methyl ether.[7] This highlights the potential for coupled reactions in the final stages of resorcinolic compound biosynthesis.

In plants, OMTs are well-known for their role in the biosynthesis of various secondary metabolites, including floral scents. For instance, a phloroglucinol O-methyltransferase (POMT) has been characterized from Rosa chinensis, which specifically methylates phloroglucinol.[9] Although the substrate is different, the enzymatic principle of regioselective methylation of a polyhydroxylated benzene ring is directly relevant to the biosynthesis of this compound.

Part 3: Experimental Protocols for Studying the Biosynthesis Pathway

Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Heterologous Expression and In Vitro Characterization of a Candidate O-Methyltransferase

This protocol describes the functional characterization of a putative OMT to confirm its activity on resorcinol.

Step-by-Step Methodology:

-

Gene Identification and Cloning: Identify a candidate OMT gene from a this compound-producing organism through genome mining or homology-based screening. Amplify the gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Protein Expression: Transform the expression construct into a suitable host, such as E. coli BL21(DE3). Induce protein expression with IPTG and cultivate the cells under optimal conditions.

-

Protein Purification: Lyse the cells and purify the recombinant OMT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme, the substrate (resorcinol), and the methyl donor S-adenosyl-L-methionine (SAM).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quench the reaction by adding an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound. Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

Causality Behind Experimental Choices:

-

E. coli is a widely used host for heterologous protein expression due to its rapid growth and well-established genetic tools.

-

Affinity tagging (e.g., His-tag) simplifies the purification of the recombinant protein.

-

HPLC and GC-MS are powerful analytical techniques for the separation and identification of small molecules, providing definitive evidence of enzyme activity.

In Vivo Reconstitution of the Biosynthetic Pathway

This protocol aims to reconstitute the entire biosynthetic pathway in a heterologous host to confirm the function of all involved enzymes.

Step-by-Step Methodology:

-

Gene Cluster Identification: Identify the putative biosynthetic gene cluster for this compound in the source organism. This cluster would likely contain the genes for a PKS and an OMT.

-

Pathway Assembly: Clone the entire gene cluster, or the individual genes (PKS and OMT), into a suitable expression vector or co-express them from compatible plasmids in a heterologous host (e.g., Streptomyces lividans or Saccharomyces cerevisiae).

-

Cultivation and Metabolite Extraction: Cultivate the engineered host strain under conditions that favor secondary metabolite production. After a suitable incubation period, extract the metabolites from the culture broth and/or the cell biomass using an appropriate solvent.

-

Metabolite Analysis: Analyze the crude extract using HPLC, LC-MS, or GC-MS to detect the production of this compound.

Trustworthiness of the Protocol:

This self-validating system provides strong evidence for the function of the entire pathway. The production of the target molecule only in the engineered strain, and not in the control strain lacking the biosynthetic genes, confirms the role of these genes in this compound biosynthesis.

Part 4: Data Presentation

Table 1: Key Enzymes in Resorcinolic Compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate(s) | Product(s) | Reference |

| Polyketide Synthase (Type III) | SrsA | Streptomyces griseus | iso-C16 fatty acyl-CoA, malonyl-CoA, methylmalonyl-CoA | 3-(13'-methyltetradecyl)-4-methylresorcinol | [7] |

| O-Methyltransferase | SrsB | Streptomyces griseus | Alkylresorcylic acid, SAM | Alkylresorcinol methyl ether | [7] |

| O-Methyltransferase | POMT | Rosa chinensis | Phloroglucinol, SAM | 3,5-dihydroxyanisole | [9] |

Conclusion

The biosynthesis of this compound is a fascinating example of how nature utilizes common metabolic precursors and versatile enzyme families to generate structural diversity. While the precise details of the pathway may vary between organisms, the fundamental principles of aromatic ring formation followed by regioselective methylation remain consistent. Further research into the specific PKSs and OMTs involved in this compound biosynthesis will not only deepen our understanding of natural product chemistry but also pave the way for the sustainable biotechnological production of this valuable compound and its derivatives.

References

-

Nakano, C., Funa, N., Ohnishi, Y., & Horinouchi, S. (2010). The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus. Journal of Bacteriology, 192(17), 4437–4444. Retrieved from [Link]

-

Jeske, O., et al. (2024). A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis. Applied Microbiology and Biotechnology, 108(1), 26. Retrieved from [Link]

-

Nowak-Thompson, B., Hammer, P. E., Hill, S., & Ligon, J. M. (2003). 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors. Journal of Bacteriology, 185(4), 1355–1364. Retrieved from [Link]

-

Zhang, W., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3577–3585. Retrieved from [Link]

-

Wu, S., et al. (2004). The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene. Plant Physiology, 135(1), 364–374. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? Plant Signaling & Behavior, 5(10), 1286–1289. Retrieved from [Link]

-

Nowak-Thompson, B., Hammer, P. E., Hill, S., & Ligon, J. M. (2003). 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors. Journal of Bacteriology, 185(4), 1355–1364. Retrieved from [Link]

-

Miyanaga, A., & Horinouchi, S. (2009). Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases. The Journal of Antibiotics, 62(7), 371–36. Retrieved from [Link]

-

University of Helsinki. (2023). Biosynthesis of the industrial precursors alkyl resorcinol and acyl phloroglucinol through plant and cyanobacterial polyketide synthase enzymes. Retrieved from [Link]

-

Lemetre, C., et al. (2022). An updated catalogue of diverse type II polyketide synthase biosynthetic gene clusters captured from large-scale nucleotide databases. Journal of Industrial Microbiology & Biotechnology, 49(5), kuac031. Retrieved from [Link]

-

Unknown. (n.d.). Determining the Conformations of Several Polyketide Synthases in the Presence of Various Substrates. Retrieved from [Link]

Sources

- 1. Buy this compound | 29267-67-2 [smolecule.com]

- 2. This compound | C7H8O3 | CID 121805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An updated catalogue of diverse type II polyketide synthase biosynthetic gene clusters captured from large-scale nucleotide databases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ils.unc.edu [ils.unc.edu]

An In-Depth Technical Guide to the Antioxidant Mechanisms of 2-Methoxyresorcinol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the antioxidant mechanisms of 2-Methoxyresorcinol (2-methoxybenzene-1,3-diol), a phenolic compound with potential applications in pharmaceuticals and cosmetics. As oxidative stress is a key pathological factor in a myriad of diseases, understanding the core mechanisms by which compounds like this compound combat reactive oxygen species (ROS) is paramount for its effective application. This document delineates the structural features of this compound that govern its antioxidant capacity, explores the primary mechanisms of radical scavenging—namely Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET)—and discusses its potential for metal chelation. Furthermore, this guide offers detailed, field-proven protocols for the in vitro assessment of antioxidant activity, including DPPH, ABTS, and ORAC assays, alongside a framework for interpreting the resulting data.

Introduction: The Scientific Imperative for Antioxidant Research

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is a well-established contributor to the pathophysiology of numerous chronic and degenerative diseases. Phenolic compounds, ubiquitous in the plant kingdom, have garnered significant attention for their potent antioxidant properties. This compound, a derivative of resorcinol, possesses a unique molecular architecture—a catechol-like resorcinol ring substituted with an electron-donating methoxy group—that suggests a capacity for effective free radical scavenging.[1] This guide aims to provide a deep dive into the theoretical and practical aspects of this compound's antioxidant activity to empower researchers in their pursuit of novel therapeutic and preventative strategies.

Molecular Structure and its Implications for Antioxidant Activity

The antioxidant potential of this compound is intrinsically linked to its chemical structure. As a phenolic compound, its activity is primarily attributed to the presence of hydroxyl (-OH) groups attached to the aromatic ring.[1]

dot graph "2_Methoxyresorcinol_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Figure 1: Chemical Structure of this compound.

The key structural features influencing its antioxidant activity are:

-

Hydroxyl Groups (-OH): The two hydroxyl groups on the resorcinol ring are the primary sites of radical scavenging. The hydrogen atoms of these groups can be donated to neutralize free radicals, thereby terminating damaging chain reactions.

-

Methoxy Group (-OCH₃): The methoxy group at the 2-position is an electron-donating group. This group increases the electron density on the aromatic ring, which in turn weakens the O-H bonds of the hydroxyl groups, facilitating hydrogen donation.

-

Aromatic Ring: The benzene ring can delocalize the unpaired electron of the resulting phenoxyl radical, enhancing its stability and preventing it from becoming a pro-oxidant.

Core Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily exerted through two main pathways: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET).

3.1. Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, effectively neutralizing it. This is a one-step process governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen donation. The electron-donating nature of the methoxy group in this compound is expected to lower the BDE of its hydroxyl groups compared to unsubstituted resorcinol.

dot graph HAT_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

}

Figure 2: Hydrogen Atom Transfer (HAT) Mechanism.

3.2. Single-Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (SET-PT) to yield the final products. The feasibility of this pathway is related to the Ionization Potential (IP) of the antioxidant; a lower IP facilitates electron donation. Computational studies on similar phenolic structures suggest that in polar solvents, a related mechanism called Sequential Proton Loss Electron Transfer (SPLET) may be more favorable.[2]

dot graph SET_Mechanism { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#FBBC05"];

}

Figure 3: Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanism.

3.3. Transition Metal Chelation

In addition to radical scavenging, this compound may also exert antioxidant effects by chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, this compound can render them redox-inactive, thus preventing the generation of these damaging radicals. The ortho-dihydroxy arrangement in the resorcinol moiety provides a favorable site for metal chelation.

In Vitro Evaluation of Antioxidant Activity: Experimental Protocols

To quantitatively assess the antioxidant capacity of this compound, a combination of in vitro assays is recommended, each targeting different aspects of its antioxidant potential.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 4: General Workflow for In Vitro Antioxidant Activity Assessment.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[3]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution should be included.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Principle: The ABTS•⁺ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decrease in absorbance at 734 nm is indicative of the antioxidant activity.[1][4]

-

Protocol:

-

Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound sample.

-

Add 10 µL of each sample dilution to a 96-well plate.

-

Add 190 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

A standard curve is typically generated using Trolox (a water-soluble vitamin E analog), and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

4.3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Principle: Peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) quench the fluorescence of a probe (typically fluorescein). Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[5][6]

-

Protocol:

-

Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

-

Prepare a series of dilutions of this compound and a Trolox standard.

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the net area under the curve (AUC) for each sample and standard and express the results as Trolox equivalents.

-

4.4. Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions.

-

Principle: In the absence of a chelating agent, ferrous ions react with ferrozine to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. If a chelating agent is present, it will bind to the ferrous ions, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.[7]

-

Protocol:

-

Prepare various concentrations of this compound.

-

To 1 mL of each sample concentration, add 50 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 200 µL of 5 mM ferrozine.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

EDTA is typically used as a positive control.

-

The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated to determine the metal-chelating activity.

-

Data Interpretation and Structure-Activity Relationship

While specific experimental data for this compound is not widely available, we can infer its potential antioxidant activity based on the structure-activity relationships of related phenolic compounds.

| Assay | Expected Outcome for this compound | Primary Mechanism Assessed |

| DPPH | Moderate to good radical scavenging activity, with a measurable IC50 value. | Primarily HAT, with some contribution from SET. |

| ABTS | Good radical cation scavenging activity, likely showing a significant TEAC value. | HAT and SET. |

| ORAC | Expected to show a protective effect against peroxyl radicals, resulting in a quantifiable ORAC value. | Primarily HAT. |

| Metal Chelating | Likely to exhibit ferrous ion chelating activity due to the dihydroxy substitution pattern. | Metal Ion Sequestration. |

Table 1: Predicted Antioxidant Profile of this compound.

The presence of the electron-donating methoxy group is anticipated to enhance the radical scavenging activity of this compound compared to the parent compound, resorcinol. However, its activity may be modulated by steric effects and the specific reaction environment.

Conclusion and Future Directions

This compound possesses the key structural attributes of a potent antioxidant. Its resorcinol core, activated by a methoxy group, suggests a multifactorial mechanism of action encompassing hydrogen atom donation, single-electron transfer, and transition metal chelation. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its antioxidant capacity.

Future research should focus on obtaining precise quantitative data (IC50 and TEAC values) for this compound through the systematic application of these assays. Furthermore, cell-based assays are warranted to elucidate its protective effects in a biological context and to explore its potential synergistic interactions with other antioxidants. A deeper understanding of the antioxidant mechanisms of this compound will undoubtedly accelerate its development for therapeutic and cosmeceutical applications.

References

- Smolecule. (2023, September 15). Buy this compound | 29267-67-2.

- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.

- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.

- López-Alarcón, C., & Lissi, E. (2006). A novel and simple version of the ORAC-fluorescein assay: application to a wide range of food-related antioxidants. Food Chemistry, 95(4), 656-662.

- Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format. Journal of Agricultural and Food Chemistry, 50(16), 4437–4444.

- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.

- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.

- Al-Neyadi, S. S., Al-Alawi, A., & Al-Abri, Z. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ChemistrySelect, 5(31), 9631-9637.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.

- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

- Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.

- Scribd. (n.d.). ORAC Assay Protocol.

- Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133.

- Chen, Y., Wang, M., & Rosen, R. T. (2000). 2, 2-Diphenyl-1-picrylhydrazyl Radical-Scavenging Active Components from Polygonum multiflorum Thunb. Journal of Agricultural and Food Chemistry, 48(6), 2126-2138.

Sources

- 1. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 29267-67-2 [smolecule.com]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

A Senior Application Scientist's Guide to 2-Methoxyresorcinol in Modern Organic Synthesis

Abstract

2-Methoxyresorcinol (2,6-dihydroxyanisole), a seemingly unassuming aromatic diol, represents a cornerstone in the edifice of modern organic synthesis. Its strategic placement of hydroxyl and methoxy functionalities on a benzene ring imparts a unique and highly tunable reactivity profile. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic-driven exploration of this compound's role as a versatile building block. We will dissect the causality behind its utility in electrophilic aromatic substitution, condensation chemistry, and as a linchpin in the architecture of complex molecules, from macrocycles to pharmaceutical intermediates. This document is intended for the practicing chemist—the researcher, the scientist, the drug development professional—who seeks not just to use a reagent, but to understand its full potential and limitations to drive innovation.

Core Chemical Profile and Strategic Significance

This compound, systematically named 2-methoxybenzene-1,3-diol, is a derivative of resorcinol distinguished by a methoxy group at the C2 position.[1] This substitution is not trivial; it breaks the molecule's C2v symmetry, creating distinct electronic and steric environments that can be exploited for selective transformations. The electron-donating nature of all three substituents (two hydroxyl, one methoxy) renders the aromatic ring exceptionally electron-rich, predisposing it to facile electrophilic attack.[1][2]

| Property | Value | Source(s) |

| CAS Number | 29267-67-2 | [1][3][4] |

| Molecular Formula | C₇H₈O₃ | [1][3][5][6] |

| Molecular Weight | 140.14 g/mol | [1][5] |

| Appearance | White to off-white/beige crystalline solid | [3][7] |

| Melting Point | 82-88 °C | [4][7] |

| Solubility | Soluble in organic solvents, limited in water | [3] |

The strategic value of this compound lies in this confluence of features:

-

High Nucleophilicity: The activated aromatic ring is a potent nucleophile for a range of electrophiles.

-

Orthogonal Reactivity: The phenolic hydroxyl groups offer sites for O-alkylation, O-acylation, or participation in condensation reactions, often under conditions orthogonal to aromatic substitution.

-

Modulated Lipophilicity: The methoxy group enhances solubility in organic solvents compared to the more polar resorcinol or pyrogallol, facilitating reactions in non-aqueous media.[1][3]

Caption: Structure and key reactive sites of this compound.

The Electron-Rich Core: Exploiting Electrophilic Aromatic Substitution

The primary mode of reactivity for the this compound core is electrophilic aromatic substitution (EAS). The powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups synergize to make the C4 and C6 positions exceptionally vulnerable to electrophilic attack.

Causality in Action: Halogenation

Halogenation is a fundamental EAS reaction that installs a synthetically versatile handle onto the aromatic ring. The choice of conditions is critical and dictated by the desired outcome (mono- vs. di-substitution) and the reactivity of the halogen.